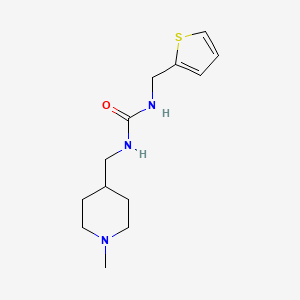
1-((1-Methylpiperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methylpiperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as MP-10 and has been the subject of several studies due to its unique properties. In
Mecanismo De Acción
The mechanism of action of MP-10 is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. MP-10 has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are all involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. It has been found to increase the activity of several enzymes involved in the production of neurotransmitters, such as tyrosine hydroxylase and tryptophan hydroxylase. MP-10 has also been found to increase the expression of several genes involved in synaptic plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MP-10 is its potential to be used as a tool for studying the neurobiology of addiction, anxiety, and depression. However, there are also limitations to its use in lab experiments. MP-10 is a relatively new compound, and there is still much that is not known about its properties. It is also a potent compound and requires careful handling to ensure safety.
Direcciones Futuras
There are several future directions for research on MP-10. One area of interest is the development of new compounds based on the structure of MP-10. These compounds could be designed to have improved properties and could be used in the treatment of various neurological disorders. Another area of interest is the investigation of the long-term effects of MP-10 on the brain and behavior. This research could help to determine the potential risks and benefits of using MP-10 as a therapeutic agent.
Conclusion:
In conclusion, MP-10 is a chemical compound that has shown potential for use in scientific research. Its unique properties make it a valuable tool for studying the neurobiology of addiction, anxiety, and depression. While there are still many unknowns about this compound, continued research could lead to the development of new therapies for neurological disorders.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 1-methylpiperidine-4-carboxaldehyde with thiophen-2-ylmethanamine, followed by the reaction of the resulting intermediate with urea. The final product is obtained after several purification steps. The purity of the compound is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
MP-10 has been found to have potential applications in several areas of scientific research. One of the most promising areas is neuroscience, where MP-10 has been shown to have a positive effect on learning and memory in animal models. MP-10 has also been found to have potential applications in the treatment of addiction, anxiety, and depression.
Propiedades
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-16-6-4-11(5-7-16)9-14-13(17)15-10-12-3-2-8-18-12/h2-3,8,11H,4-7,9-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJIMFOYUPTYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

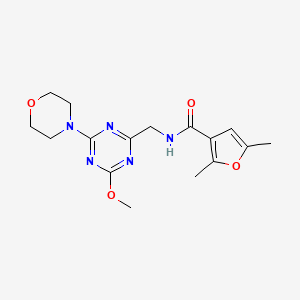
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3005357.png)
![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)
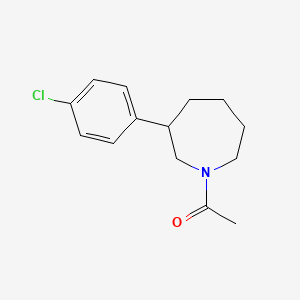
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B3005360.png)
![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)


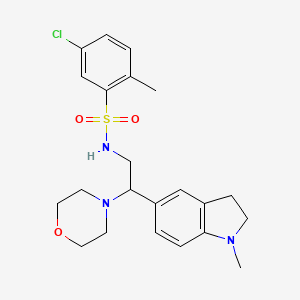
![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)
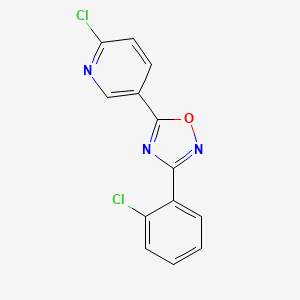


![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)